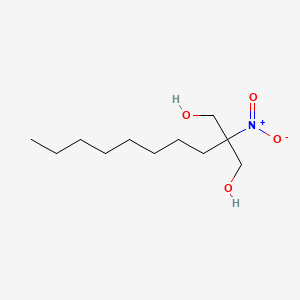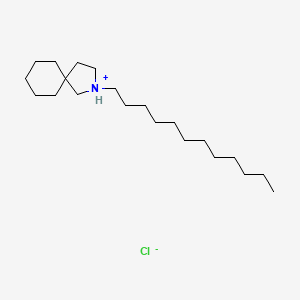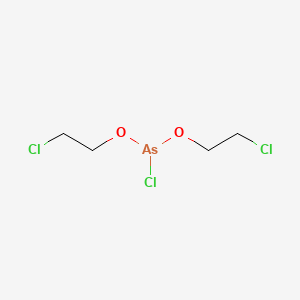
2-Isopropyl-5-nitrobenzyl methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-5-nitrobenzyl methyl ether is an organic compound with the molecular formula C11H15NO3 It is a derivative of benzyl methyl ether, where the benzene ring is substituted with an isopropyl group and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5-nitrobenzyl methyl ether can be achieved through several methods. One common approach involves the nitration of 2-isopropylbenzyl methyl ether, followed by purification to obtain the desired product. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of ethers, including this compound, often utilizes the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is usually prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .
Análisis De Reacciones Químicas
Types of Reactions
2-Isopropyl-5-nitrobenzyl methyl ether can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ether linkage can be cleaved under acidic conditions to yield the corresponding alcohol and alkyl halide.
Nucleophilic Substitution: The benzyl position can undergo nucleophilic substitution reactions, such as the formation of benzyl halides using halogenating agents
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Hydrochloric acid or hydrobromic acid.
Nucleophilic Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
Reduction: 2-Isopropyl-5-aminobenzyl methyl ether.
Substitution: Benzyl alcohol and methyl halide.
Nucleophilic Substitution: Benzyl bromide or benzyl chloride.
Aplicaciones Científicas De Investigación
2-Isopropyl-5-nitrobenzyl methyl ether has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 2-Isopropyl-5-nitrobenzyl methyl ether involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ether linkage can undergo cleavage under specific conditions. The isopropyl group provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl methyl ether: Lacks the isopropyl and nitro substituents.
2-Isopropylbenzyl methyl ether: Lacks the nitro group.
5-Nitrobenzyl methyl ether: Lacks the isopropyl group.
Uniqueness
2-Isopropyl-5-nitrobenzyl methyl ether is unique due to the presence of both the isopropyl and nitro groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
68368-42-3 |
|---|---|
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
2-(methoxymethyl)-4-nitro-1-propan-2-ylbenzene |
InChI |
InChI=1S/C11H15NO3/c1-8(2)11-5-4-10(12(13)14)6-9(11)7-15-3/h4-6,8H,7H2,1-3H3 |
Clave InChI |
SLWIWWNAEFYJIS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=C(C=C1)[N+](=O)[O-])COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(E)-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13774761.png)

![(2Z)-(2-Phenyl-4H-pyrazino[1,2-a]pyrimidin-4-ylidene)acetonitrile](/img/structure/B13774772.png)


